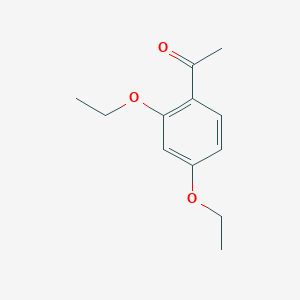

2',4'-Diethoxyacetophenone

Description

The exact mass of the compound 1-(2,4-Diethoxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-diethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMNBJVJMFQOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342985 | |

| Record name | 1-(2,4-diethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22924-18-1 | |

| Record name | 1-(2,4-diethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22924-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physical properties of 2',4'-diethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2',4'-diethoxyacetophenone (CAS No. 22924-18-1). Beyond a mere compilation of data, this document offers insights into its synthesis, potential applications in drug discovery and medicinal chemistry, and essential safety and handling protocols. The content is structured to deliver actionable intelligence for researchers and professionals in the pharmaceutical and chemical sciences, emphasizing the practical application of this versatile acetophenone derivative.

Introduction: The Significance of Acetophenone Scaffolds in Modern Research

Acetophenone and its derivatives are a cornerstone in the edifice of medicinal chemistry and materials science. Their inherent structural motifs, featuring a reactive ketone and a modifiable aromatic ring, provide a versatile platform for the synthesis of a diverse array of bioactive molecules and functional materials. The strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of electronic and steric properties, thereby modulating the pharmacological or material characteristics of the resultant compounds.

This compound, a member of this important class, possesses two ethoxy groups at the 2' and 4' positions of the acetophenone core. These ether linkages can influence the molecule's lipophilicity, metabolic stability, and receptor-binding interactions, making it a compound of interest for further chemical exploration and development. This guide aims to be an essential resource for scientists working with or considering the use of this specific acetophenone derivative.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. These parameters dictate its behavior in various solvents, its physical state under different conditions, and its amenability to purification techniques.

Core Identification and Physical State

| Property | Value | Source |

| Chemical Name | 1-(2,4-diethoxyphenyl)ethanone | - |

| Synonyms | This compound | - |

| CAS Number | 22924-18-1 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [2] |

| Appearance | Solid | [2] |

Thermal and Density Properties

| Property | Value | Source |

| Melting Point | 68-70 °C (lit.) | [2] |

| Boiling Point | 330.5 ± 22.0 °C (Predicted) | [1] |

| Density | Data not available | - |

The melting point indicates that this compound is a solid at room temperature, which is a crucial consideration for its handling, storage, and formulation. The predicted boiling point suggests a relatively low volatility under standard conditions.

Solubility Profile

The presence of the two ethoxy groups and the aromatic ring suggests that this compound is likely to be soluble in common organic solvents such as:

-

Dichloromethane (CH₂Cl₂)

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

Acetone

-

Tetrahydrofuran (THF)

-

Methanol (MeOH) and Ethanol (EtOH)

Its solubility in non-polar solvents like hexanes is expected to be lower. Due to the absence of highly polar functional groups capable of hydrogen bonding, its solubility in water is anticipated to be low.

Synthesis of this compound: A Practical Approach

The most direct and widely applicable method for the synthesis of this compound is through the alkylation of its precursor, 2',4'-dihydroxyacetophenone. This transformation is typically achieved via the Williamson ether synthesis.

The Underlying Chemistry: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers. The reaction involves the deprotonation of an alcohol or a phenol to form an alkoxide or phenoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction.[3][4][5]

In the context of synthesizing this compound, the phenolic hydroxyl groups of 2',4'-dihydroxyacetophenone are deprotonated by a suitable base to form a diphenoxide. This diphenoxide then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired diethoxy product.

A key challenge in the alkylation of dihydroxy- or polyhydroxy-phenols is achieving regioselectivity. However, for the synthesis of the symmetrically substituted this compound from 2',4'-dihydroxyacetophenone, regioselectivity is not a concern as both hydroxyl groups are to be alkylated. Recent studies have demonstrated efficient methods for the alkylation of 2,4-dihydroxyacetophenones.[4][6][7]

Experimental Protocol: Synthesis via Alkylation

This protocol is adapted from established procedures for the alkylation of 2,4-dihydroxyacetophenones.[6]

Materials:

-

2',4'-Dihydroxyacetophenone

-

Ethyl iodide (or ethyl bromide)

-

Cesium bicarbonate (CsHCO₃) or Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2',4'-dihydroxyacetophenone (1.0 equivalent) in acetonitrile (or DMF), add the base (cesium bicarbonate or potassium carbonate, 2.5-3.0 equivalents).

-

Add the ethylating agent (ethyl iodide or ethyl bromide, 2.2-2.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir vigorously for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Causality Behind Experimental Choices:

-

Base: Cesium bicarbonate is reported to provide excellent regioselectivity and high yields in the alkylation of 2,4-dihydroxyacetophenones.[6] Potassium carbonate is a more common and cost-effective alternative.

-

Solvent: Acetonitrile and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction.

-

Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for this compound is not widely published. The following are predicted chemical shifts based on the structure and known substituent effects.

-

¹H NMR:

-

Aromatic Protons: Three protons on the aromatic ring would appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm). The proton at the 5' position would likely be a doublet, the proton at the 3' position a doublet, and the proton at the 6' position a doublet of doublets, with coupling constants typical for ortho and meta coupling.

-

Ethoxy Protons: Two sets of signals for the two ethoxy groups. Each would consist of a quartet for the -OCH₂- protons (around δ 4.0-4.2 ppm) and a triplet for the -CH₃ protons (around δ 1.3-1.5 ppm).

-

Acetyl Protons: A singlet for the methyl protons of the acetyl group would be expected around δ 2.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal for the ketone carbonyl carbon would be observed in the downfield region (δ ~195-205 ppm).

-

Aromatic Carbons: Six signals for the aromatic carbons would be present, with the carbons attached to the oxygen atoms appearing at lower field.

-

Ethoxy Carbons: Signals for the -OCH₂- carbons (around δ 63-65 ppm) and the -CH₃ carbons (around δ 14-16 ppm).

-

Acetyl Carbon: A signal for the methyl carbon of the acetyl group would be expected around δ 25-30 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹ corresponding to the stretching vibration of the conjugated ketone.

-

C-O-C Stretch: Strong absorptions in the region of 1250-1000 cm⁻¹ due to the asymmetric and symmetric stretching of the aryl-alkyl ether linkages.

-

Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethoxy and acetyl groups would be observed in the 2980-2850 cm⁻¹ range.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak ([M]⁺) for this compound would be observed at an m/z of 208. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, m/z 43) to give a prominent fragment ion at m/z 165. Further fragmentation of the ethoxy groups would also be expected.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural features suggest its potential as a valuable intermediate in several areas of research and development.

Scaffold for Medicinal Chemistry

Acetophenone derivatives are known to exhibit a wide range of biological activities, and the diethoxy substitution pattern can be exploited to modulate these properties. Potential areas of investigation include:

-

Antimicrobial Agents: The lipophilicity imparted by the ethoxy groups may enhance cell membrane permeability, a desirable feature for antimicrobial compounds.

-

Enzyme Inhibitors: The acetophenone core can serve as a template for designing inhibitors of various enzymes by introducing appropriate pharmacophores.

-

Precursor for Heterocyclic Synthesis: The ketone functionality provides a reactive handle for the construction of more complex heterocyclic systems, which are prevalent in many drug molecules.

Building Block in Organic Synthesis

As a difunctionalized aromatic compound, this compound can be used as a starting material for the synthesis of more complex molecules through reactions at the ketone, the aromatic ring, or the ether linkages.

Safety and Handling

As a specific safety data sheet (SDS) for this compound is not widely available, the following recommendations are based on general principles for handling similar aromatic ketones and ethers.

Hazard Identification

Based on related compounds, this compound should be handled as a potentially hazardous chemical. It may cause skin and eye irritation. Inhalation of dust or vapors should be avoided.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste in accordance with local regulations.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Figure 2: Key safety protocols for handling this compound.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its known physical properties, a practical synthetic route, and predicted spectroscopic characteristics. While further experimental data is needed to fully characterize this molecule, the information presented herein serves as a solid foundation for researchers and drug development professionals to explore its utility in their respective fields. As with any chemical, adherence to proper safety protocols is paramount to ensure a safe and productive research environment.

References

-

1-(2,4-Dimethoxyphenyl)ethanone. PubChem. [Link]

-

Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Center for Biotechnology Information. [Link]

-

Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. American Chemical Society. [Link]

-

The Williamson Ether Synthesis. University of California, Davis. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed. [Link]

-

Williamson Ether Synthesis. ChemTalk. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

Sources

- 1. 1-(2,4-DIETHOXY-PHENYL)-ETHANONE CAS#: 22924-18-1 [chemicalbook.com]

- 2. 1-(2,4-DIETHOXY-PHENYL)-ETHANONE | 22924-18-1 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]

- 5. 2,4-dihydroxyacetophenone, 89-84-9 [thegoodscentscompany.com]

- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

2',4'-diethoxyacetophenone chemical structure and IUPAC name

An In-Depth Technical Guide to 2',4'-Diethoxyacetophenone: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in various chemical and pharmaceutical research areas. While its precursor, 2',4'-dihydroxyacetophenone (resacetophenone), is a well-documented natural product, the diethoxy derivative offers modified solubility, reactivity, and lipophilicity, making it a valuable building block in organic synthesis. This document details the compound's chemical identity, physicochemical properties, a robust two-step synthesis protocol starting from resorcinol, and methods for its analytical characterization. Furthermore, it explores its applications in drug development and research, grounded in the established bioactivity of related scaffolds. Safety protocols and handling guidelines are also provided for laboratory personnel.

Chemical Identity and Structure

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(2,4-diethoxyphenyl)ethanone . It is also known by other names, including:

-

This compound

-

Ethanone, 1-(2,4-diethoxyphenyl)-

Chemical Structure

The molecule consists of an acetophenone core where the phenyl ring is substituted with two ethoxy (-OCH₂CH₃) groups at the 2' and 4' positions.

Key Chemical Identifiers

Quantitative data and identifiers for this compound are summarized below for quick reference.

| Identifier | Value | Source |

| CAS Number | 22924-18-1 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| InChIKey | HVMNBJVJMFQOOZ-UHFFFAOYSA-N | [1] |

| SMILES | c1c(c(cc(c1)OCC)OCC)C(C)=O | [1] |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a two-step process. The first step involves the synthesis of the precursor 2',4'-dihydroxyacetophenone from resorcinol, followed by a Williamson ether synthesis to introduce the two ethyl groups.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from commercially available starting materials to the final, purified product.

Caption: Two-step synthesis of this compound.

Detailed Protocol: Step 1 - Synthesis of 2',4'-Dihydroxyacetophenone

This procedure is a variation of the Nencki reaction, a Friedel-Crafts acylation of a phenol.[2]

-

Rationale: Anhydrous zinc chloride acts as a Lewis acid catalyst, coordinating with the acetic acid to form a more potent electrophilic acylating agent. Resorcinol is a highly activated aromatic ring, facilitating electrophilic substitution. The reaction is performed under anhydrous conditions to prevent deactivation of the catalyst.[2]

-

Methodology:

-

Equip a three-necked flask with a reflux condenser, mechanical stirrer, and a thermometer.

-

Add anhydrous zinc chloride (1.1 mol equivalent) and glacial acetic acid (1.5 mol equivalent) to the flask. Heat the mixture gently to dissolve the zinc chloride.[3]

-

Add resorcinol (1.0 mol equivalent) in portions to the stirred solution.

-

Heat the reaction mixture to 120-130°C and maintain this temperature for 1-2 hours.[2] The solution will typically turn a deep red color.

-

Cool the mixture to approximately 100°C and carefully hydrolyze the complex by adding 1 M hydrochloric acid.

-

Cool the mixture further in an ice bath to precipitate the product.

-

Collect the crude 2',4'-dihydroxyacetophenone by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The product can be further purified by recrystallization from hot water or ethanol-water.

-

Detailed Protocol: Step 2 - Williamson Ether Synthesis of this compound

This classic ether synthesis involves the deprotonation of the phenolic hydroxyl groups followed by nucleophilic substitution.

-

Rationale: A weak base like potassium carbonate is sufficient to deprotonate the acidic phenolic protons. Anhydrous acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction between the resulting phenoxide ions and the ethylating agent, ethyl iodide. The reaction is run under reflux to ensure a sufficient reaction rate.

-

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the dried 2',4'-dihydroxyacetophenone (1.0 mol equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (approx. 2.5 mol equivalent) to the solution. The excess base ensures complete deprotonation.

-

Add ethyl iodide (approx. 2.5 mol equivalent) to the suspension.

-

Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification can be achieved by column chromatography if necessary.

-

Analytical Characterization

Validation of the final product's identity and purity is crucial and is achieved through standard spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | - Two triplets corresponding to the methyl protons (-OCH₂CH ₃) of the two non-equivalent ethoxy groups. - Two quartets for the methylene protons (-OCH ₂CH₃). - A singlet for the acetyl methyl protons (-COCH ₃). - A series of aromatic protons in the 6-8 ppm region, showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | - Peaks corresponding to the methyl and methylene carbons of the ethoxy groups. - A peak for the acetyl methyl carbon. - A downfield peak (>190 ppm) for the carbonyl carbon. - Six distinct peaks in the aromatic region (100-165 ppm) corresponding to the substituted phenyl ring. |

| IR Spectroscopy | - Absence of a broad O-H stretch (from the dihydroxy precursor) around 3200-3400 cm⁻¹. - Strong C=O stretch for the ketone around 1680 cm⁻¹. - C-O-C stretching vibrations for the ether linkages around 1200-1250 cm⁻¹. - Aromatic C=C stretches and C-H bends. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ at m/z = 208.11, consistent with the molecular formula C₁₂H₁₆O₃.[1] - A prominent fragment from the loss of the acetyl group ([M-43]⁺). - Fragments corresponding to the loss of ethyl and ethoxy groups. |

Applications in Research and Drug Development

While this compound is primarily a synthetic intermediate, its utility is inferred from the extensive research on its dihydroxy precursor and related acetophenones.

-

Scaffold for Bioactive Molecules: The precursor, 2',4'-dihydroxyacetophenone, is a known plant metabolite and has been used as a starting material for synthesizing bis-Schiff bases that act as potent inhibitors of phosphodiesterase (PDE) enzymes, which are relevant targets in various diseases.[4] The diethoxy derivative can be used to create analogues with increased lipophilicity, potentially altering pharmacokinetic properties like cell membrane permeability.

-

Intermediate in Flavonoid Synthesis: Dihydroxyacetophenones are crucial precursors in the synthesis of chalcones and flavonoids, compounds with a wide range of biological activities. Ethoxy-substituted derivatives can be used to synthesize novel flavonoids with modified properties.

-

Photochemical Applications: Acetophenone derivatives are well-known photosensitizers. 2',2'-Diethoxyacetophenone, a related compound, is used as a UV curing agent and photoinitiator.[5] By analogy, this compound could be investigated for similar applications in polymer chemistry and organic synthesis.

-

COX-2 Inhibition Studies: The precursor has been shown to inhibit the transcription of COX-2 in cancer cells.[6] The diethoxy derivative provides a tool to study the structure-activity relationship, specifically the role of the phenolic hydroxyl groups versus ether linkages in mediating this biological effect.

Safety, Handling, and Storage

As no specific material safety data sheet (MSDS) is available for this compound, safety precautions should be based on the known hazards of its precursor and structurally related compounds.

-

Hazard Identification: The precursor, 2',4'-dihydroxyacetophenone, is classified as an irritant, causing skin irritation and serious eye damage.[7][8] It may also cause respiratory irritation.[8] It is prudent to assume this compound poses similar risks.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]

-

Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing.[7]

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.[8]

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible substances like strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. Do not allow the product to enter drains.[7]

Conclusion

This compound is a versatile synthetic intermediate derived from the readily available natural product precursor, resacetophenone. Its value lies in providing a chemically stable and lipophilic scaffold for the development of novel compounds in medicinal chemistry and materials science. The robust two-step synthesis and clear analytical characterization profile make it an accessible and valuable tool for researchers. Adherence to appropriate safety protocols is essential when handling this compound in a laboratory setting.

References

-

National Institute of Standards and Technology. (n.d.). 2',4'-Dimethoxyacetophenone. NIST Chemistry WebBook. [Link]

-

Stenutz, R. (n.d.). 2',4'-dihydroxyacetophenone. [Link]

-

National Center for Biotechnology Information. (n.d.). 2',4'-Dihydroxyacetophenone. PubChem. [Link]

-

Journal of Future Medicine and Healthcare. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. [Link]

- Google Patents. (1984).

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2-Diethoxyacetophenone, 98%. [Link]

- Google Patents. (1996). US5621146A - Process for producing 2,4-dihydroxyacetophenone.

-

National Institute of Standards and Technology. (n.d.). 2',4'-Dimethoxyacetophenone IR Spectrum. NIST Chemistry WebBook. [Link]

-

Wiley Science Solutions. (n.d.). This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-Diethoxyacetophenone. PubChem. [Link]

-

Jurnal Kimia Valensi. (2022). Synthesis of 2,4-Dihydroxyacetophenone Compound and its Antioxidant Activity Assay. [Link]

-

YouTube. (2021). Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone) from Resorcinol. [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2-Diethoxyacetophenone Liquid Photoinitiator DEAP CAS NO:6175-45-7 from China manufacturer - Xinggao Chemical [xgchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. westliberty.edu [westliberty.edu]

A Comprehensive Guide to the Synthesis of 2',4'-Diethoxyacetophenone from Resorcinol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exposition on the synthesis of 2',4'-diethoxyacetophenone, a valuable ketone intermediate, starting from the readily available precursor, resorcinol. The presented synthetic strategy is a robust two-step process involving an initial Friedel-Crafts type acylation to form 2',4'-dihydroxyacetophenone (also known as resacetophenone), followed by a Williamson ether synthesis to yield the target diether. This document elucidates the underlying chemical principles, provides a comparative analysis of methodological choices, and furnishes detailed, step-by-step experimental protocols. The guide is structured to offer both theoretical depth and practical, field-proven insights, ensuring scientific integrity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction and Strategic Overview

This compound is an aromatic ketone that serves as a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a substituted acetophenone core with two ethoxy groups, makes it a versatile intermediate for introducing the resorcinol moiety into more complex molecules. The synthesis commences with resorcinol (1,3-dihydroxybenzene), an inexpensive and highly reactive phenol derivative.

The most logical and widely adopted synthetic pathway involves two sequential transformations:

-

C-Acylation: An electrophilic aromatic substitution on the resorcinol ring to introduce an acetyl group, yielding 2',4'-dihydroxyacetophenone. The high electron density of the resorcinol ring, activated by two hydroxyl groups, facilitates this reaction.[1][2]

-

O-Alkylation (Etherification): A nucleophilic substitution reaction to convert the two phenolic hydroxyl groups of the intermediate into ethoxy groups, affording the final product.

This strategy is favored due to the high yields and selectivity achievable at each step, as well as the commercial availability of the required reagents.

Caption: Overall synthetic workflow from resorcinol.

Part I: Acylation of Resorcinol to 2',4'-Dihydroxyacetophenone

Theoretical & Mechanistic Insights

The introduction of an acetyl group onto the resorcinol ring is a classic example of electrophilic aromatic substitution. Resorcinol is highly activated towards electrophilic attack due to the strong ortho, para-directing nature of the two hydroxyl groups. The reaction of resorcinol with an acylating agent, such as acetic acid or acetyl chloride, is typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[3][4] This method is often referred to as the Nencki reaction or is mechanistically related to the Hoesch reaction.[5][6][7]

The catalyst, ZnCl₂, coordinates to the acylating agent, generating a highly electrophilic acylium ion (CH₃CO⁺). This electrophile is then attacked by the electron-rich resorcinol ring. Substitution occurs predominantly at the C4 position, which is para to one hydroxyl group and ortho to the other, due to the combined activating effects and minimal steric hindrance at this site.

Caption: Simplified mechanism of the Nencki acylation.

An alternative route is the Fries rearrangement of resorcinol diacetate.[8][9] In this reaction, resorcinol is first esterified to the diacetate, which then rearranges in the presence of a Lewis acid to form the keto phenol.[9][10] While effective, this adds a step to the overall synthesis. For industrial and laboratory-scale preparations, the direct acylation of resorcinol is often more efficient.[11]

Detailed Experimental Protocol: Nencki Reaction

This protocol is based on the well-established procedure for reacting resorcinol with glacial acetic acid using anhydrous zinc chloride as a catalyst.[3][12][13]

Table 1: Reagent Quantities and Roles

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Role |

| Resorcinol | 110.11 | 110 | 1.0 | Substrate |

| Anhydrous Zinc Chloride | 136.30 | 165 | 1.2 | Lewis Acid Catalyst |

| Glacial Acetic Acid | 60.05 | 165 | 2.75 | Acylating Agent & Solvent |

| Conc. Hydrochloric Acid | 36.46 | ~250 mL | - | Quenching & Work-up |

| Water | 18.02 | ~250 mL | - | Work-up & Recrystallization |

Procedure:

-

Catalyst Dissolution: In a 1-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, add glacial acetic acid (165 g). Carefully add anhydrous zinc chloride (165 g). Heat the mixture gently with stirring until all the zinc chloride has dissolved. This step should be performed in a well-ventilated fume hood.

-

Substrate Addition: To the hot solution (~140 °C), add resorcinol (110 g) in portions with continuous stirring.

-

Reaction: Heat the resulting solution to its boiling point (approximately 150-155 °C). Once boiling begins, remove the heat source and allow the exothermic reaction to proceed. The temperature should not exceed 160 °C to minimize side product formation.[13]

-

Reaction Completion & Quenching: After the initial exothermic reaction subsides, let the mixture stand for 20-30 minutes to ensure completion. Carefully and slowly pour the hot, dark reaction mixture into a large beaker containing a solution of 250 mL of concentrated hydrochloric acid and 250 mL of water. This step is highly exothermic and should be performed with caution in an ice bath.

-

Isolation of Crude Product: Cool the acidic solution in an ice bath to 5-10 °C. The product, 2',4'-dihydroxyacetophenone, will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold, dilute hydrochloric acid (1:4) to remove any remaining zinc salts, followed by a wash with cold water. The crude product can be further purified by recrystallization from hot water or dilute ethanol to yield a tan-colored crystalline solid.[13] A typical yield is in the range of 60-70%.

Part II: Etherification to this compound

Theoretical & Mechanistic Insights

The conversion of the two hydroxyl groups of 2',4'-dihydroxyacetophenone to ethoxy groups is achieved via the Williamson ether synthesis.[14][15] This reaction is a cornerstone of ether synthesis and proceeds via an Sₙ2 mechanism.[14][16] The process involves two key steps:

-

Deprotonation: The phenolic protons of 2',4'-dihydroxyacetophenone are acidic and are removed by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a dianionic phenoxide intermediate. This phenoxide is a potent nucleophile.

-

Nucleophilic Substitution: The phenoxide attacks an ethylating agent, such as diethyl sulfate or an ethyl halide (e.g., ethyl iodide, ethyl bromide), in an Sₙ2 reaction. The ethyl group is transferred to the oxygen, and a salt is formed as a byproduct.

The choice of base, solvent, and ethylating agent is crucial for optimizing the reaction. Diethyl sulfate is a highly effective and reactive ethylating agent for this transformation.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the diethylation of 2',4'-dihydroxyacetophenone using diethyl sulfate and potassium carbonate.

Table 2: Reagent Quantities and Roles

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| 2',4'-Dihydroxyacetophenone | 152.15 | 15.2 g | 0.1 | Substrate |

| Anhydrous Potassium Carbonate | 138.21 | 30.4 g | 0.22 | Base |

| Diethyl Sulfate | 154.18 | 33.9 g (29.5 mL) | 0.22 | Ethylating Agent |

| Acetone or DMF | - | 200 mL | - | Solvent |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2',4'-dihydroxyacetophenone (15.2 g), anhydrous potassium carbonate (30.4 g), and acetone (200 mL).

-

Addition of Ethylating Agent: Stir the suspension vigorously and add diethyl sulfate (29.5 mL) dropwise over 15 minutes. Caution: Diethyl sulfate is toxic and a suspected carcinogen; handle with extreme care in a fume hood.

-

Reaction: Heat the mixture to reflux and maintain it for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, filter off the inorganic salts (potassium carbonate and potassium sulfate) and wash them with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain a crude oily or solid residue.

-

Purification: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash it with a 5% sodium hydroxide solution to remove any unreacted starting material, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product, this compound, can be purified by recrystallization from ethanol or isopropanol to yield a white to off-white solid.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Melting Point: 2',4'-Dihydroxyacetophenone has a melting point of 144-146 °C.[3] this compound has a reported melting point of around 88-90 °C.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the characteristic signals for the aromatic protons, the acetyl group, and the ethoxy groups.

-

Infrared (IR) Spectroscopy: Will show the disappearance of the broad O-H stretch from the starting material and the appearance of C-O-C ether stretches in the final product.

Safety and Handling

-

Resorcinol: Harmful if swallowed and causes skin irritation.

-

Zinc Chloride (Anhydrous): Corrosive. Causes severe skin burns and eye damage. It is hygroscopic and should be handled in a dry environment.

-

Glacial Acetic Acid & Hydrochloric Acid: Corrosive and cause severe burns.

-

Diethyl Sulfate: Highly toxic, corrosive, and a probable human carcinogen. All operations involving this reagent must be conducted in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

All procedures should be carried out in a well-ventilated laboratory fume hood.

Conclusion

The synthesis of this compound from resorcinol is a reliable and efficient two-step process that is well-suited for both academic and industrial laboratories. The initial Nencki acylation provides the key intermediate, 2',4'-dihydroxyacetophenone, which is subsequently converted to the target product via a Williamson ether synthesis. By carefully controlling reaction conditions and adhering to safety protocols, researchers can obtain high yields of the desired product, a versatile intermediate for further chemical elaboration.

References

-

Japanese Patent Publication No. JP5965039A. (1984). Preparation of 2,4-dihydroxyacetophenone. Google Patents.

- Khan, I., et al. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. Future Journal of Pharmaceutical Sciences.

-

U.S. Patent No. US5621146A. (1997). Process for producing 2,4-dihydroxyacetophenone. Google Patents.

- Desai, R. D., & Ekhlas, M. (1939). The Fries Reaction. Proceedings of the Indian Academy of Sciences - Section A, 9, 11-18.

-

Grånäs, J., et al. (2020). Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. ChemCatChem, 12(20), 5148-5157.

- Yadav, G. D., & Jadhav, A. V. (2002). A green route for the acylation of resorcinol with acetic acid. Clean Technologies and Environmental Policy, 4, 157–164.

- Kasturi, T. R., & Manithomas, T. (1967). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Canadian Journal of Chemistry, 45(9), 1529-1535.

-

Wikipedia contributors. (n.d.). Fries rearrangement. Wikipedia.

- Holloway, L. R., et al. (2020). Biocatalytic Friedel–Crafts Alkylation Using a Promiscuous Biosynthetic Enzyme. Accounts of Chemical Research, 53(5), 1087-1098.

- Cohen, N., et al. (1979). Fries rearrangement of trimethylhydroquinone diacetate. A novel hydroquinone to resorcinol transformation. The Journal of Organic Chemistry, 44(26), 4725–4729.

-

Wikipedia contributors. (n.d.). Hoesch reaction. Wikipedia.

-

YouTube. (2021). Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone) from Resorcinol.

-

Chinese Patent No. CN104910003B. (2017). Method for synthesizing 2,4-dihydroxyacetophenone and recycling sewage treatment. Google Patents.

-

University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.

-

ResearchGate. (n.d.). Scheme 2. PpATaseCH-catalyzed Fries rearrangement-like reaction of resorcinol monoacetate (4b) by C-O cleavage and C-C bond formation to give 2b.

-

Wiley Online Library. (n.d.). Nencki Reaction.

-

Jurnal Kimia Valensi. (n.d.). View of Synthesis of 2,4-Dihydroxyacetophenone Compound and its Antioxidant Activity Assay.

-

Organic Syntheses. (n.d.). Resacetophenone.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

-

Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia.

- Baire, B., et al. (2024). Tandem Acylation and Aromatization of Vinylogous Esters: A Regiospecific Approach to Resorcinyl Ketones. The Journal of Organic Chemistry.

-

ReAgent. (n.d.). Aromatic Reactions: Friedel–Crafts Acylation.

-

ResearchGate. (2022). Synthesis of acetyl resorcinol and investigation of the anti microbial potential of some of its metal complexes.

-

Chegg. (2017). Solved 2. The compound 1,3-dimethoxybenzene was treated with....

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

-

U.S. Patent No. US4613682A. (1986). Ether synthesis. Google Patents.

-

ResearchGate. (n.d.). A direct alkylation of resorcinols.

-

Wiley Online Library. (n.d.). The Hoesch Synthesis.

-

Patsnap Synapse. (2024). What is the mechanism of Resorcinol?.

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Resorcinol? [synapse.patsnap.com]

- 3. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 4. future4200.com [future4200.com]

- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 6. Nencki Reaction [drugfuture.com]

- 7. organicreactions.org [organicreactions.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 10. Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

potential biological activity of 2',4'-diethoxyacetophenone

An In-Depth Technical Guide to the Potential Biological Activity of 2',4'-Diethoxyacetophenone

Abstract

Acetophenones represent a class of phenolic compounds recognized as a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1] While the biological profile of many hydroxy- and methoxy-substituted acetophenones is well-documented, this compound remains largely unexplored. This technical guide provides a comprehensive exploration of the potential biological activities of this compound, drawing upon structure-activity relationship (SAR) analysis of its parent compound, 2',4'-dihydroxyacetophenone, and other closely related analogs. We present a series of hypothesis-driven research frameworks, complete with detailed experimental protocols, to systematically investigate its therapeutic potential. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals seeking to characterize this promising compound.

Introduction: The Acetophenone Scaffold in Drug Discovery

The acetophenone core structure is a recurring motif in a multitude of natural and synthetic compounds with significant biological relevance.[1] Naturally occurring derivatives like paeonol and apocynin have well-established anti-inflammatory properties, validating the therapeutic potential of this chemical class.[1] The parent compound of our interest, 2',4'-dihydroxyacetophenone (also known as resacetophenone), is a plant metabolite that has been shown to inhibit the transcription of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[2][3]

This compound is the diethyl ether derivative of this active metabolite. The etherification of phenolic hydroxyl groups is a common medicinal chemistry strategy used to modulate a compound's physicochemical properties. This modification can enhance metabolic stability, improve cell membrane permeability, and alter receptor-binding interactions, often leading to a modified or improved pharmacological profile. This guide hypothesizes and outlines the experimental pathways to determine if these structural modifications in this compound translate into valuable biological activity.

Physicochemical Profile and Pharmacokinetic Considerations

Understanding the physicochemical properties of this compound is critical to predicting its behavior in biological systems. The replacement of the polar hydroxyl (-OH) groups of the parent compound with less polar ethoxy (-OCH₂CH₃) groups is expected to significantly increase its lipophilicity (LogP). This change can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22924-18-1 | [4] |

| Molecular Formula | C₁₂H₁₆O₃ | [4] |

| Molecular Weight | 208.25 g/mol | [4] |

| Appearance | White to off-white crystalline powder | N/A |

| Predicted LogP | ~2.5-3.0 (Increased from ~1.7 for dihydroxy form) | N/A |

Expert Insights: The increased lipophilicity may lead to enhanced oral bioavailability and greater penetration across the blood-brain barrier compared to its dihydroxy- counterpart. However, it may also result in lower aqueous solubility and potentially increased metabolic clearance through cytochrome P450-mediated dealkylation. These properties must be considered when designing both in vitro and in vivo experiments.

Potential Biological Activity I: Anti-inflammatory Effects

Scientific Rationale

A substantial body of evidence supports the anti-inflammatory potential of the acetophenone scaffold.

-

Parent Compound Activity: 2',4'-dihydroxyacetophenone inhibits COX-2, a critical pro-inflammatory enzyme.[2]

-

Analog Activity: Other hydroxyacetophenone derivatives have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[5][6][7]

We hypothesize that this compound will retain or possess modified anti-inflammatory activity by modulating these same pathways, with its altered permeability potentially affecting potency and cellular uptake.

Proposed Experimental Workflow

The following workflow is designed to systematically screen for and characterize the anti-inflammatory properties of this compound using a well-established macrophage model.

Caption: Workflow for in vitro anti-inflammatory evaluation.

Detailed Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol provides a self-validating system to assess the primary anti-inflammatory potential of the test compound.

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells with the compound at various non-toxic concentrations (determined via MTT assay) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone).

-

Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes in the dark.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes in the dark.

-

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a sodium nitrite standard curve. A significant reduction in nitrite levels compared to the LPS-only treated group indicates anti-inflammatory activity.

Potential Biological Activity II: Antimicrobial Effects

Scientific Rationale

Various acetophenone derivatives have demonstrated significant antimicrobial activity.[1][8] Specifically, hydroxyacetophenones and related chalcones exhibit both antibacterial and antifungal properties.[8][9][10][11] The increased lipophilicity conferred by the diethoxy substitutions in this compound may enhance its ability to disrupt microbial cell membranes or facilitate its entry into microbial cells, potentially leading to potent antimicrobial effects.

Proposed Experimental Workflow

A standardized broth microdilution method provides a robust and quantitative assessment of antimicrobial potency.

Caption: Standard workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is foundational for determining the antimicrobial spectrum and potency.

-

Preparation: In a 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to each well.

-

Compound Dilution: Add 50 µL of a 2X concentrated stock solution of this compound to the first column of wells. Perform a 2-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Biological Activity III: Anticancer Effects

Scientific Rationale

The acetophenone scaffold is present in numerous compounds with demonstrated anticancer activity. Chalcones derived from 2-hydroxy-4-methoxyacetophenone have shown potent inhibitory activity against breast, colorectal, and lung cancer cell lines.[12] Furthermore, the inhibition of COX-2 by the parent compound, 2',4'-dihydroxyacetophenone, is a relevant anticancer mechanism, as COX-2 is frequently overexpressed in various tumors and contributes to proliferation and angiogenesis.[2] Therefore, it is plausible that this compound could exhibit cytotoxic activity against cancer cells.

Proposed Experimental Workflow

A tiered screening approach is recommended, starting with a broad cytotoxicity screen followed by more detailed mechanistic studies on active "hits".

Caption: A cascading workflow for anticancer drug discovery.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This assay is a standard, reliable method for initial cytotoxicity screening.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) and a non-cancerous control cell line (e.g., HDFa) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) is then calculated from the dose-response curve.

Conclusion and Future Perspectives

While direct biological data for this compound is currently lacking, a thorough analysis of its structural analogs strongly suggests its potential as a pharmacologically active agent. The hypotheses presented herein—centered on anti-inflammatory, antimicrobial, and anticancer activities—are grounded in robust scientific precedent. The increased lipophilicity of the molecule is a key structural modification that warrants investigation, as it may significantly enhance potency and alter its pharmacokinetic profile.

The experimental workflows and detailed protocols provided in this guide offer a clear and systematic path for the scientific community to undertake the characterization of this compound. Positive results from these in vitro studies would justify advancing the compound to more complex investigations, including in vivo efficacy models and detailed mechanistic studies, paving the way for its potential development as a novel therapeutic agent.

References

-

Uddin, M. S., et al. (2024). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry, 16(12), 1185-1203. Available at: [Link]

-

PubChem. (n.d.). 2',4'-Dihydroxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Uddin, M. S., et al. (2024). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. PubMed. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]

-

ResearchGate. (2024). Request PDF: Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]

-

Gevorgyan, A., et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. Retrieved from [Link]

-

Kim, J., et al. (2018). In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus. Mycobiology, 46(1), 38-44. Available at: [Link]

-

Yong, L. Y., et al. (2019). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. Retrieved from [Link]

-

Singh, U. P., et al. (2003). Antifungal Activity of 2-Hydroxy 4,4'6'Trimethoxy Chalcone. Mycobiology, 31(4), 231-234. Available at: [Link]

-

Lee, J.-W., et al. (2023). 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. Antioxidants, 12(4), 934. Available at: [Link]

-

ChemSrc. (n.d.). 2,2-Diethoxyacetophenone. Retrieved from [Link]

-

Salgado-Garciglia, R., et al. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules, 27(23), 8408. Available at: [Link]

-

Qian, Z.-J., et al. (2019). 2'-Hydroxy-5'-methoxyacetophenone Attenuates the Inflammatory Response in LPS-induced BV-2 and RAW264.7 Cells via NF-κB Signaling Pathway. Journal of Neuroimmunology, 330, 143-151. Available at: [Link]

-

Gholivand, S., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry Central Journal, 18(1), 1-24. Available at: [Link]

Sources

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. sciforum.net [sciforum.net]

A Senior Application Scientist's Guide to 2',4'-Diethoxyacetophenone: A Versatile Precursor in Heterocyclic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2',4'-diethoxyacetophenone, a key precursor in advanced organic synthesis. While its structural analog, 2',4'-dihydroxyacetophenone (resacetophenone), is more commonly cited, the diethoxy derivative offers distinct advantages, primarily by protecting the reactive phenolic hydroxyls. This protection strategy prevents unwanted side reactions and enhances regioselectivity in base-catalyzed condensations. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, detailing the synthesis of this compound, its core physicochemical properties, and its pivotal role in the construction of high-value heterocyclic scaffolds such as chalcones and, subsequently, flavones. We provide field-proven, step-by-step protocols, mechanistic insights, and a discussion of the causal factors behind experimental design choices to empower scientists in their synthetic endeavors.

Introduction: The Strategic Advantage of Ethoxy Protection

In the synthesis of flavonoids and related polyphenolic compounds, acetophenones bearing hydroxyl groups at the 2' and 4' positions are fundamental building blocks. The parent compound, 2',4'-dihydroxyacetophenone, is a widely used starting material[1]. However, the acidic nature of its phenolic hydroxyl groups can complicate subsequent synthetic steps, particularly base-catalyzed reactions like the Claisen-Schmidt condensation. These protons can be abstracted by the base, neutralizing the catalyst and potentially leading to undesired O-acylation or other side reactions.

The conversion of these hydroxyls to ethoxy ethers, yielding this compound, is a strategic maneuver. The ethoxy groups are robust, non-acidic protecting groups that are stable to the basic conditions required for chalcone formation. This ensures that the α-protons of the acetyl group are the primary site of deprotonation, leading to cleaner reactions and higher yields of the desired enolate intermediate. This guide will illuminate the practical synthesis of this valuable precursor and its application in forming the chalcone backbone, a critical step en route to pharmacologically relevant flavones[2].

Physicochemical & Spectroscopic Profile

A thorough understanding of a precursor's properties is fundamental to its effective use. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,4-diethoxyphenyl)ethan-1-one | - |

| CAS Number | 22924-18-1 | [3] |

| Molecular Formula | C₁₂H₁₆O₃ | [3] |

| Molecular Weight | 208.26 g/mol | [3] |

| Appearance | Expected to be a solid or oil at room temperature. | - |

| ¹H NMR (Predicted) | δ (ppm): ~7.7 (d, 1H, Ar-H), ~6.5 (m, 2H, Ar-H), ~4.1 (q, 4H, 2x -OCH₂CH₃), ~2.5 (s, 3H, -COCH₃), ~1.4 (t, 6H, 2x -OCH₂CH₃). | [4] |

| ¹³C NMR (Predicted) | δ (ppm): ~198 (C=O), ~164 (Ar-C), ~160 (Ar-C), ~132 (Ar-C), ~114 (Ar-C), ~105 (Ar-C), ~98 (Ar-C), ~64 (2x -OCH₂), ~31 (-COCH₃), ~15 (2x -CH₃). | - |

| IR Spectroscopy (Predicted) | ν (cm⁻¹): ~1670-1680 (C=O stretch, conjugated), ~1600 (C=C aromatic), ~1250-1050 (C-O ether stretch). | [5] |

| Mass Spec (MS) | M⁺ peak at m/z = 208. | [3] |

Synthesis of this compound: A Validated Protocol

The most reliable and scalable method for preparing this compound is the Williamson ether synthesis, starting from the commercially available 2',4'-dihydroxyacetophenone. This reaction proceeds via an Sɴ2 mechanism[6].

Mechanistic Rationale

The reaction involves the deprotonation of the two phenolic hydroxyl groups by a suitable base to form a more nucleophilic phenoxide ion. This nucleophile then attacks the electrophilic carbon of a primary alkyl halide, in this case, iodoethane.

-

Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is the base of choice. It is strong enough to deprotonate the acidic phenols but mild enough to avoid promoting elimination side reactions with the alkyl halide. Its insolubility in the solvent drives the reaction forward as it is consumed.

-

Choice of Alkylating Agent: Iodoethane is an excellent electrophile for this Sɴ2 reaction. Iodine is a superb leaving group, and as a primary halide, it is not sterically hindered, minimizing the risk of E2 elimination[7].

-

Choice of Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants and stabilize the charged intermediates without participating in the reaction.

Workflow Diagram

Figure 1: Workflow for the Williamson Ether Synthesis.

Detailed Experimental Protocol

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2',4'-dihydroxyacetophenone (10.0 g, 65.7 mmol).

-

Addition of Reagents: Add anhydrous potassium carbonate (22.7 g, 164.3 mmol, 2.5 eq) and 100 mL of anhydrous acetone.

-

Alkylation: While stirring vigorously, add iodoethane (11.6 mL, 144.6 mmol, 2.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Workup (Aqueous): After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Purification: Wash the organic layer sequentially with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted starting material, water (1 x 50 mL), and brine (1 x 50 mL).

-

Final Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product. Purify further by recrystallization from ethanol/water to afford this compound as a pure solid.

Core Application: Synthesis of 2',4'-Diethoxychalcones

The primary utility of this compound is as a precursor for chalcones via the Claisen-Schmidt condensation. This reaction forms a C-C bond between an enolizable ketone and a non-enolizable aldehyde[8][9].

Mechanistic Overview

The base (e.g., NaOH) abstracts an acidic α-proton from the acetyl group of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the highly conjugated α,β-unsaturated ketone, known as a chalcone[10]. The ethoxy groups remain intact throughout this process.

Figure 2: Mechanism of Claisen-Schmidt Condensation.

Protocol: Synthesis of (E)-1-(2,4-diethoxyphenyl)-3-phenylprop-2-en-1-one

-

Setup: In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 24.0 mmol) in 30 mL of ethanol with gentle warming.

-

Aldehyde Addition: To the stirred solution, add benzaldehyde (2.55 g, 24.0 mmol, 1.0 eq).

-

Base Addition: Cool the flask in an ice bath. Slowly add a solution of sodium hydroxide (2.0 g, 50.0 mmol) in 20 mL of water dropwise, keeping the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The product often precipitates as a yellow solid.

-

Isolation: Pour the reaction mixture into 200 mL of ice-cold water.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

-

Final Product: Dry the solid in a vacuum oven. Recrystallize from ethanol to obtain the pure chalcone product.

Pathway to Flavones: The Subsequent Step

Chalcones are the direct precursors to flavones, a class of compounds with significant biological activity. The transformation involves an oxidative cyclization[11].

It is critical to note that the most common and efficient methods for this cyclization, such as using iodine in DMSO, require a free hydroxyl group at the 2'-position of the chalcone[12][13]. Therefore, to synthesize a 5,7-diethoxyflavone from a 2',4'-diethoxychalcone, a selective de-ethylation at the 2'-position would be required prior to cyclization, which can be a challenging and low-yielding step.

For this reason, a more common synthetic strategy involves using the protected this compound to cleanly form the chalcone, followed by a complete de-ethylation of both ether groups (e.g., using BBr₃) to yield the 2',4'-dihydroxychalcone. This intermediate can then be efficiently cyclized to the corresponding 5,7-dihydroxyflavone. The hydroxyl groups on the final flavone can then be re-alkylated if desired. This highlights the role of this compound as a strategic intermediate for controlling the initial C-C bond formation.

Figure 3: Multi-step pathway from precursor to flavone.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its handling should be guided by the data for its precursors and structural analogs.

-

2',4'-Dihydroxyacetophenone: Causes skin and serious eye irritation. May cause respiratory irritation[14].

-

Iodoethane: Is a hazardous substance. It is flammable, harmful if swallowed, and may cause skin and eye irritation.

-

General Precautions: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and vapors.

Conclusion

This compound is a strategically valuable, yet underutilized, precursor in organic synthesis. Its primary role as a protected version of resacetophenone allows for high-yielding and clean Claisen-Schmidt condensations, which are foundational for the synthesis of chalcones. By preventing the interference of acidic phenolic protons, it provides chemists with greater control over C-C bond formation. While the path from its chalcone derivatives to flavones requires additional deprotection steps, its utility in constructing the core carbon skeleton is undeniable. This guide provides the necessary protocols and mechanistic understanding for researchers to confidently incorporate this compound into their synthetic programs for the development of novel heterocyclic compounds.

References

-

Sultana, R., Hossain, R., Miah, A. J., & Islam, A. (2006). New Synthesis of 5,7 – Dimethoxyflavone and 5,7,3′, 4′ – Tetramethoxyflavone. Oriental Journal of Chemistry, 22(1).

-

ChemicalBook. (n.d.). 2,4-Dimethoxyacetophenone(829-20-9) 13C NMR spectrum. Retrieved from

-

ChemicalBook. (n.d.). 5,7-DIMETHOXYFLAVONE synthesis. Retrieved from

-

ChemicalBook. (n.d.). 2,4-Dihydroxyacetophenone(89-84-9) 1H NMR spectrum. Retrieved from

-

ChemicalBook. (n.d.). 2,4-Dihydroxyacetophenone(89-84-9)IR1. Retrieved from

-

Williamson Ether Synthesis. (n.d.). San Jose State University. Retrieved from

-

PubChem. (n.d.). 2',4'-Dihydroxyacetophenone. Retrieved from

-

Jeong, E. J., et al. (2014). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances, 4(108), 63057-63061.

-

NIST. (n.d.). 2',4'-Dimethoxyacetophenone. NIST Chemistry WebBook. Retrieved from

-

SpectraBase. (n.d.). This compound. Retrieved from

-

Sultana, R., et al. (2006). NEW SYNTHESIS OF 5 ,7- DIMETHOXYFLAVONE AND 5,7,3',4' - TETRAMETHOXYFLAVONE. ResearchGate.

-

Adhikari, A., et al. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Journal of Nepal Chemical Society, 44(1), 142-151.

-

Ngadjui, B. T., & Kapche, G. D. W. F. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 53-61.

-

BenchChem. (2025). Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis. Retrieved from

-

Grokipedia. (n.d.). Williamson ether synthesis. Retrieved from

-

University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from

-

Kshatriya, D. S., et al. (2013). Synthesis Of Flavone Skeleton By Different Methods. Oriental Journal of Chemistry, 29(4), 1475-1487.

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from

-

SpectraBase. (n.d.). 2,4-Dihydroxyacetophenone. Retrieved from

-

ChemicalBook. (n.d.). 2'-Ethoxyacetophenone(2142-67-8) 13C NMR spectrum. Retrieved from

-

SpectraBase. (n.d.). This compound. Retrieved from

-

BenchChem. (2025). Technical Support Center: Synthesis of 5,7,3',4'-Tetramethoxyflavone. Retrieved from

-

ChemicalBook. (n.d.). 3',4',5,7-TETRAMETHOXYFLAVONE synthesis. Retrieved from

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from

-

Alam, S., & Islam, A. (2003). SYNTHESIS OF 2' 4'-DIHYDROXY-6' -METHOXY-3, 4-METHYLENEDIOXYDIHYDRO CHALCONE AND 2 ', 4 ', 6 '-TRIHYDROXY-4-METHOXYDIHYDROCHALCONE. Pakistan Journal of Scientific and Industrial Research, 46(1), 27–30.

-

Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132.

-

Explains. (2025). Claisen-Schmidt condensation: Significance and symbolism. Retrieved from

-

Shah, S., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2342707.

-

Wang, Y., et al. (2022). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. Cell Death & Disease, 13(1), 84.

-

ChemicalBook. (n.d.). 2,2-Diethoxyacetophenone(6175-45-7) MS spectrum. Retrieved from

-

Google Patents. (n.d.). JPS5965039A - Preparation of 2,4-dihydroxyacetophenone. Retrieved from

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from

-

Fuchs, B., et al. (2007). Analysis of lipids using 2,4,6-trihydroxyacetophenone as a matrix for MALDI mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(4), 747-756.

-

ResearchGate. (n.d.). IR for 2,4-dihydroxyacetophenone Semicarbazone. Retrieved from

-

Alam, S., & Islam, A. (2003). Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. ResearchGate.

-

Strupat, K., et al. (2006). 2,5-Dihydroxyacetophenone: a matrix for highly sensitive matrix-assisted laser desorption/ionization time-of-flight mass spectrometric analysis of proteins using manual and automated preparation techniques. Rapid Communications in Mass Spectrometry, 20(5), 785-789.

-

Zhu, X. F., et al. (2011). Hepatoprotective effects of 2', 4'-dihydroxy-6'-methoxy-3', 5'-dimethylchalcone on CCl4-induced acute liver injury in mice. Journal of Agricultural and Food Chemistry, 59(24), 12821-12829.

-

Bruker. (n.d.). 2,5-Dihydroxyacetophenon, 1g. Retrieved from

-

The Hive. (2002). 2,5-dihydroxyacetophenone synthesis. Retrieved from

-

PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). Retrieved from

-

Sigma-Aldrich. (n.d.). 2′,4′-Dihydroxyacetophenone. Retrieved from

-

YouTube. (2021). Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone) from Resorcinol. Retrieved from

-

CDH Fine Chemical. (n.d.). 2,4-dihydroxy acetophenone for synthesis. Retrieved from

-

Mashraqui, S. H., et al. (2011). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-benzylidene)cycloalkanones. E-Journal of Chemistry, 8(1), 41-48.

Sources

- 1. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 2',4'-Dimethoxyacetophenone [webbook.nist.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. praxilabs.com [praxilabs.com]

- 10. Claisen-Schmidt Condensation [cs.gordon.edu]

- 11. benchchem.com [benchchem.com]

- 12. 5,7-DIMETHOXYFLAVONE synthesis - chemicalbook [chemicalbook.com]

- 13. chemijournal.com [chemijournal.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]